molecular formula C19H22FN3S B5703288 N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)thiourea

N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)thiourea

Cat. No. B5703288
M. Wt: 343.5 g/mol
InChI Key: UTZOEIUUDJECTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-piperidinyl)-N'-(4-fluorophenyl)thiourea, commonly known as "Win 55212-2," is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a critical role in a variety of physiological processes. In

Mechanism of Action

Win 55212-2 is a potent agonist of the cannabinoid receptors, which are found throughout the body. The two primary cannabinoid receptors are CB1 and CB2. CB1 receptors are primarily found in the brain, while CB2 receptors are primarily found in the immune system. When Win 55212-2 binds to these receptors, it activates a signaling cascade that leads to a variety of physiological effects.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by Win 55212-2 leads to a variety of biochemical and physiological effects. These effects include pain relief, anti-inflammatory effects, neuroprotection, and the modulation of immune function. Additionally, Win 55212-2 has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Win 55212-2 in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to study the effects of cannabinoid receptor activation with a high degree of specificity. However, one limitation of using Win 55212-2 is its potential for off-target effects. Additionally, due to its potency, special precautions must be taken when handling and administering this compound.

Future Directions

There are several potential future directions for the study of Win 55212-2. One area of research is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of Win 55212-2 and its potential for therapeutic use. Finally, the development of more selective agonists of the cannabinoid receptors could lead to the development of more effective and safer treatments for a variety of conditions.

Synthesis Methods

The synthesis of Win 55212-2 is a complex process that involves several steps. The first step involves the reaction of 4-fluorobenzylamine with thiourea to form 4-fluorophenylthiourea. This intermediate is then reacted with 4-piperidone to form N-(4-fluorophenyl)-N-(1-piperidinyl)thiourea. Finally, the addition of benzyl chloride leads to the formation of Win 55212-2.

Scientific Research Applications

Win 55212-2 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. Additionally, it has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3S/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZOEIUUDJECTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=S)NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Benzylpiperidin-4-yl)-3-(4-fluorophenyl)thiourea

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